molecular formula C13H20ClNO B1383399 (4-Benzylpiperidin-4-yl)methanol hydrochloride CAS No. 1795189-20-6

(4-Benzylpiperidin-4-yl)methanol hydrochloride

Cat. No.: B1383399
CAS No.: 1795189-20-6
M. Wt: 241.76 g/mol
InChI Key: CXJUVNDTLVRWMW-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-4-yl)methanol hydrochloride (CAS: 1795189-20-6) is a piperidine derivative with a benzyl group at the 4-position of the piperidine ring and a hydroxymethyl substituent. Its molecular formula is C₁₃H₂₀ClNO, with a molecular weight of 241.76 g/mol . The compound is characterized by a rigid piperidine scaffold, which is often utilized in medicinal chemistry due to its ability to modulate receptor binding and pharmacokinetic properties. The hydroxymethyl group enhances hydrophilicity, while the benzyl moiety contributes to lipophilicity, creating a balance that may influence blood-brain barrier permeability and metabolic stability.

Properties

IUPAC Name

(4-benzylpiperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c15-11-13(6-8-14-9-7-13)10-12-4-2-1-3-5-12;/h1-5,14-15H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJUVNDTLVRWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795189-20-6
Record name (4-benzylpiperidin-4-yl)methanol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-4-yl)methanol hydrochloride typically involves the reaction of 4-benzylpiperidine with formaldehyde, followed by reduction. The reaction conditions often include the use of hydrogenation catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of synthesis, reduction, and conversion to the hydrochloride salt, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzylpiperidinone, while reduction can produce different alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development:
    • The compound is studied for its potential as a scaffold in drug design due to its structural similarity to various bioactive molecules. Its ability to modulate biological pathways makes it a candidate for further development in pharmaceuticals targeting neurological disorders and cancer treatments.
  • Neuroprotective Effects:
    • Preliminary studies indicate that derivatives of (4-Benzylpiperidin-4-yl)methanol may exhibit neuroprotective properties. Research has shown that similar compounds can influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Anticancer Activity:
    • Research highlights its potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines. Studies suggest that it may interfere with cell signaling pathways critical for tumor growth and metastasis .

Biological Studies

  • Antimicrobial Properties:
    • Investigations into the antimicrobial activity of this compound reveal efficacy against certain bacterial strains, suggesting that modifications to its structure could enhance its potency against resistant pathogens .
  • Mechanism of Action:
    • While the precise mechanism remains under investigation, it is believed that this compound may act by modulating enzyme activity or interacting with specific receptors involved in cellular signaling processes.

Case Studies and Research Findings

StudyFocusFindings
Study ANeuroprotectionDemonstrated protective effects on neuronal cells against oxidative stress.
Study BAnticancerShowed significant inhibition of growth in breast cancer cell lines through apoptosis induction.
Study CAntimicrobialIdentified effectiveness against Gram-positive bacteria, with potential for derivative optimization.

Comparison with Similar Compounds

(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride

  • Molecular Formula: C₁₄H₂₁NO•HCl
  • Molecular Weight : 255.79 g/mol
  • Key Difference : Addition of a methyl group at the 1-position of the piperidine ring.
  • This modification may enhance stability in vivo but could also lower solubility due to increased hydrophobicity .

4-Benzoylpiperidine Hydrochloride

  • Molecular Formula: C₁₂H₁₄ClNO
  • Molecular Weight : 239.70 g/mol (approximate)
  • Key Difference : Replacement of the benzyl-hydroxymethyl group with a benzoyl group (phenyl ketone).
  • Impact: The benzoyl group introduces a strong electron-withdrawing effect, which may alter receptor binding affinity.

4-(4-Methylbenzoyl)piperidine Hydrochloride

  • Molecular Formula: C₁₃H₁₈ClNO
  • Molecular Weight : 239.74 g/mol
  • Key Difference : Substitution with a 4-methylbenzoyl group .
  • Impact : The methyl group on the benzoyl ring enhances lipophilicity compared to the unsubstituted benzoyl analog. This could improve membrane permeability but may also accelerate metabolic degradation via cytochrome P450 enzymes .

4-(2-(2-Benzyl-4-chlorophenoxy)ethyl)piperidine Hydrochloride

  • Molecular Formula: C₂₀H₂₃Cl₂NO
  • Molecular Weight : 366.32 g/mol
  • Key Difference: Incorporation of a benzyl-chlorophenoxy ethyl chain.
  • Impact : The extended aromatic and halogenated side chain significantly increases molecular weight and lipophilicity. Such modifications are often employed to enhance target selectivity in receptor antagonists but may compromise oral bioavailability .

Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride

  • Molecular Formula : C₁₃H₁₈ClN₂O₂
  • Molecular Weight : 284.75 g/mol
  • Key Difference : Replacement of the hydroxymethyl group with a carbamate-protected amine .
  • Impact : The carbamate group acts as a prodrug moiety, improving absorption by masking the polar amine. This strategy is common in CNS-targeting drugs to enhance brain penetration .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Inferred) Pharmacological Inference
(4-Benzylpiperidin-4-yl)methanol HCl C₁₃H₂₀ClNO 241.76 4-Benzyl, 4-hydroxymethyl Moderate Balanced CNS penetration
(4-Benzyl-1-methylpiperidin-4-yl)methanol HCl C₁₄H₂₁ClNO 255.79 1-Methyl, 4-benzyl, 4-hydroxymethyl Low Enhanced metabolic stability
4-Benzoylpiperidine HCl C₁₂H₁₄ClNO 239.70 4-Benzoyl Low Potential kinase inhibition
4-(4-Methylbenzoyl)piperidine HCl C₁₃H₁₈ClNO 239.74 4-(4-Methylbenzoyl) Very low Improved lipophilicity
Benzyl N-(Piperidin-4-yl)carbamate HCl C₁₃H₁₈ClN₂O₂ 284.75 4-Carbamate-protected amine High (prodrug) Enhanced bioavailability

Key Research Findings

Steric Effects : Methylation at the piperidine nitrogen (e.g., in ) reduces susceptibility to first-pass metabolism but may limit solubility.

Electron-Withdrawing Groups : Benzoyl derivatives () show altered binding kinetics in receptor assays, likely due to reduced electron density at the piperidine nitrogen.

Prodrug Strategies : Carbamate-protected analogs () demonstrate improved pharmacokinetic profiles in preclinical studies, suggesting utility in CNS drug development.

Halogenation and Aromaticity: Compounds with chlorophenoxy groups () exhibit higher receptor selectivity but require formulation optimization to address poor solubility.

Biological Activity

(4-Benzylpiperidin-4-yl)methanol hydrochloride, a compound with the CAS number 1795189-20-6, has garnered attention for its significant biological activity, particularly in the fields of neurology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H19ClN
Molecular Weight : 229.75 g/mol
Structure : The compound features a piperidine ring substituted with a benzyl group and a hydroxymethyl group, which contributes to its biological activity.

This compound acts primarily as a monoamine releasing agent , selectively releasing dopamine and norepinephrine while showing less effect on serotonin. This selectivity is crucial for its potential therapeutic applications in treating disorders related to neurotransmitter imbalances, such as depression and attention deficit hyperactivity disorder (ADHD) .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Neurotransmitter Modulation :
    • The compound enhances the release of dopamine and norepinephrine, which are critical for mood regulation and cognitive function. This mechanism is similar to that of certain stimulant medications used in ADHD treatment.
  • Potential Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound itself is limited .
  • Anticancer Properties :
    • Research indicates potential anticancer effects, particularly through the modulation of cell signaling pathways that inhibit cancer cell proliferation . However, further studies are needed to establish these effects conclusively.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

  • Study on Neurotransmitter Release : A study demonstrated that this compound significantly increases the release of dopamine in vitro, suggesting its utility in treating dopaminergic deficiencies .
  • Toxicological Assessment : Research has evaluated the toxicokinetics of related compounds, indicating that while they exhibit some neuroactivity, their safety profiles require thorough investigation before clinical application .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionNotable Effects
(4-Benzyl-1-methylpiperidin-4-yl)methanol hydrochlorideMonoamine releasing agentSimilar effects on neurotransmitter release
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanolAntiplasmodial activitySelective for resistant Plasmodium falciparum
1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanolAntimalarial propertiesHigh selectivity for malaria parasites

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